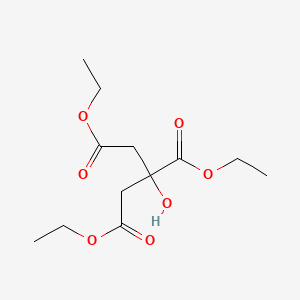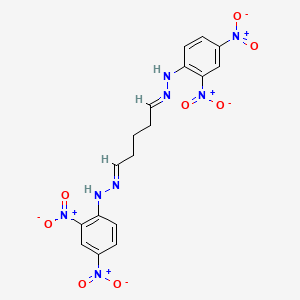
AMBERLITE XAD-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMBERLITE XAD-16 is a useful research compound. Its molecular formula is C7H9F3O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机物质的吸附
AMBERLITE XAD-16 是一种聚合物吸附剂,广泛用于从水性体系和极性溶剂中吸附有机物质 {svg_1}。这使其成为在需要去除有机物质的各种研究和工业应用中的宝贵工具。
从蛋白质溶液中去除洗涤剂
在生物化学和分子生物学领域,this compound 可用于从蛋白质溶液中去除洗涤剂 {svg_2}。这在蛋白质纯化过程中尤为重要,因为在这些过程中经常使用洗涤剂来溶解蛋白质,但在后续步骤中需要将其去除。
抗生素的回收和纯化
This compound 用于抗生素的回收和纯化 {svg_3}。该树脂可以选择性地从复杂混合物中吸附抗生素,从而可以对其进行后续洗脱和纯化。
水溶性类固醇的纯化
该树脂还用于纯化水溶性类固醇 {svg_4}。类固醇通常存在于生物样本中,其纯化对于各种研究和临床应用至关重要。
氨基酸和蛋白质的纯化
This compound 在氨基酸和蛋白质的纯化中起着至关重要的作用 {svg_5}。它可以选择性地吸附这些生物分子,从而可以对其进行后续洗脱和纯化。
从极性溶剂中去除非极性化合物
This compound 用于从极性溶剂中去除非极性化合物 {svg_6}。这在有机化学领域特别有用,因为经常需要分离非极性和极性化合物。
重金属的固相萃取
一项研究表明,this compound 可用作螯合树脂,用于从河水中固相萃取重金属,如 Cu (II) 和 Pb (II) 离子 {svg_7}。这种应用在环境研究和监测中尤为重要。
作用机制
Target of Action
Amberlite XAD-16 is a polymeric adsorbent that primarily targets organic substances in aqueous systems and polar solvents . It is particularly effective at adsorbing hydrophobic compounds, including antibiotics, water-soluble steroids, amino acids, proteins, and detergents .
Mode of Action
This compound operates through hydrophobic and polar interactions . It adsorbs and releases ionic species, typically under isocratic conditions . The compound’s interaction with its targets results in the adsorption of the target molecules onto the resin, followed by their release when the conditions are altered .
Biochemical Pathways
This compound does not directly interact with biochemical pathways. Instead, it influences these pathways indirectly by removing or concentrating specific compounds. For instance, it can purify antibiotics, affecting the biochemical pathways these drugs target .
Pharmacokinetics
Instead, its performance is characterized by its adsorption and desorption rates, which are influenced by factors such as the flow rate of the solution through the resin .
Result of Action
The primary result of this compound’s action is the removal or concentration of specific organic substances from aqueous systems and polar solvents .
Action Environment
The action of this compound is influenced by several environmental factors. Its adsorption and desorption rates can be affected by the flow rate of the solution through the resin . Additionally, the compound’s action can be influenced by the pH and the temperature of the environment .
安全和危害
未来方向
AMBERLITE XAD-16 has a broad range of applications, including the capture or recovery of small molecule drugs, removal of non-aromatic compounds from polar solvents, and the concentration of plant or animal extracts . Its excellent chemical and thermal stability, high surface area, and broad pH range make it a promising material for future research and industrial applications .
生化分析
Biochemical Properties
AMBERLITE XAD-16 plays a significant role in various biochemical reactions due to its ability to interact with a wide range of biomolecules. It is particularly effective in adsorbing non-polar compounds from polar solvents, which is crucial in the purification processes of biomolecules such as enzymes and proteins. The resin interacts with these biomolecules through hydrophobic interactions, allowing for the selective adsorption and subsequent elution of target compounds . For example, this compound is used to purify enzymes by removing contaminants that may interfere with enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the adsorption of toxic compounds by this compound can reduce cellular stress and improve cell viability. Additionally, its use in the purification of proteins and enzymes ensures that cellular processes are not disrupted by impurities, thereby maintaining normal cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. This mechanism allows it to bind non-polar compounds effectively, facilitating their removal from aqueous environments. The resin’s macroporous structure provides a large surface area for these interactions, enhancing its adsorption capacity. Furthermore, this compound can influence enzyme activity by removing inhibitors or contaminants that may affect enzymatic reactions .
Temporal Effects in Laboratory Settings
Over time, the effectiveness of this compound in laboratory settings can vary based on its stability and degradation. The resin is generally stable under a wide range of conditions, but its adsorption capacity may decrease with prolonged use or exposure to harsh chemicals. Long-term studies have shown that this compound maintains its functionality over extended periods, although periodic regeneration may be necessary to restore its adsorption efficiency .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At optimal dosages, the resin effectively adsorbs target compounds without causing adverse effects. At higher dosages, there may be threshold effects where the resin’s capacity is exceeded, leading to potential toxicity or adverse reactions. Studies have shown that careful dosage management is crucial to avoid these negative outcomes and ensure the safe use of this compound in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. By adsorbing non-polar compounds, the resin can influence metabolic flux and metabolite levels, thereby affecting overall metabolic processes. For example, in the purification of amino acids and proteins, this compound helps maintain the integrity of metabolic pathways by removing impurities that could disrupt enzymatic functions .
属性
| { "Design of the Synthesis Pathway": "The synthesis of AMBERLITE XAD-16 involves the polymerization of styrene and divinylbenzene in the presence of a porogen and a crosslinking agent.", "Starting Materials": [ "Styrene", "Divinylbenzene", "Porogen", "Crosslinking agent" ], "Reaction": [ "Mix styrene, divinylbenzene, porogen, and crosslinking agent in a reactor vessel", "Heat the mixture to a temperature of 60-80°C", "Add a free radical initiator to the mixture to initiate polymerization", "Allow the polymerization reaction to proceed for several hours", "Cool the mixture and filter the resulting polymer", "Wash the polymer with a suitable solvent to remove any unreacted monomers and porogen", "Dry the polymer to obtain AMBERLITE XAD-16" ] } | |
CAS 编号 |
104219-63-8 |
分子式 |
C7H9F3O |
分子量 |
0 |
产品来源 |
United States |
Q1: Does AMBERLITE XAD-16 interact with organic molecules?
A2: Yes, its hydrophobic nature allows this compound to effectively adsorb organic molecules, particularly those with aromatic rings, through hydrophobic interactions and π-π stacking. [] This property makes it suitable for removing organic dyes like methylene blue from aqueous solutions. []
Q2: What happens to the adsorbed molecules after interaction with this compound?
A3: Adsorbed molecules can be recovered from this compound through an elution process. This involves using a suitable solvent, often an acid solution, that disrupts the interaction between the resin and the adsorbed molecule, allowing for its collection and further analysis. []
Q3: What is the molecular formula and weight of this compound?
A4: this compound is a polymeric resin and doesn’t have a defined molecular formula or weight. It's a crosslinked polystyrene divinylbenzene copolymer. []
Q4: What spectroscopic data is available for characterizing this compound and its modified forms?
A5: Researchers commonly use Fourier Transform Infrared (FTIR) spectroscopy to characterize this compound and confirm successful functionalization with ligands. FTIR analysis helps identify specific functional groups present in the resin and any changes following modification. [, ]
Q5: Is this compound compatible with different solvents?
A6: this compound exhibits compatibility with a range of organic solvents, making it suitable for applications involving various extraction and preconcentration procedures. []
Q6: Can this compound be used as a catalyst?
A8: While not a catalyst in the traditional sense, this compound can be used as a support material for immobilizing enzymes or other catalysts. This immobilization can enhance their stability and reusability. [] For instance, research demonstrates its use in the solvent-free acetylation of eugenol to produce eugenyl acetate. []
Q7: How does modifying the structure of this compound with different ligands affect its selectivity towards specific metal ions?
A10: Introducing different ligands significantly alters the selectivity of this compound. Each ligand possesses specific functional groups that exhibit varying affinities for different metal ions, allowing for targeted metal extraction and preconcentration. []
Q8: What is the stability of this compound under typical storage conditions?
A11: this compound demonstrates good stability under standard storage conditions, making it suitable for long-term use in various applications. []
Q9: Are there specific safety considerations associated with using this compound?
A12: While generally considered safe, it's essential to handle this compound with standard laboratory precautions. Refer to the material safety data sheet for specific handling and disposal guidelines. []
A9: These aspects are not directly applicable to this compound, as it is a polymeric resin primarily used in separation and preconcentration techniques and not a pharmaceutical compound.
Q10: What analytical techniques are used to determine the concentration of metals after preconcentration with this compound?
A13: Flame atomic absorption spectrometry (FAAS) is widely employed for determining metal ion concentrations after preconcentration with this compound. Other techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma optical emission spectrometry (ICP-OES) are also used for their high sensitivity. [, , , ]
Q11: Can this compound be used in conjunction with chromatographic techniques?
A14: Yes, this compound can be integrated into various chromatographic techniques, including solid-phase extraction (SPE) and column chromatography, for separating and preconcentrating target analytes from complex matrices. [, , ]
Q12: Does this compound pose any environmental risks?
A12: These aspects are not directly relevant to this compound due to its nature as a polymeric resin primarily used for separation and preconcentration purposes and not as a pharmaceutical compound.
Q13: Can this compound be reused or recycled?
A16: Yes, one of the advantages of this compound is its reusability. It can be regenerated using appropriate solutions, typically acidic solutions for metal ions, and reused multiple times, contributing to cost-effectiveness and reduced waste generation. []
Q14: What resources are available for researchers interested in utilizing this compound?
A17: Numerous resources are available for researchers, including publications, patents, and technical information provided by the manufacturer (Rohm and Haas, now part of Dow Chemical). Additionally, research articles detailing specific applications and modifications of this compound provide valuable insights. []
Q15: When was this compound first developed and what were its initial applications?
A18: this compound, developed in the latter half of the 20th century, gained popularity for its use in analytical chemistry, environmental monitoring, and separation science. Its ability to selectively adsorb and desorb various compounds led to its widespread adoption in these fields. []
Q16: What are some examples of cross-disciplinary applications of this compound?
A16: this compound finds applications across various disciplines:
- Environmental Science: Removing pollutants like heavy metals and dyes from wastewater. [, , ]
- Analytical Chemistry: Preconcentrating trace analytes from complex matrices before analysis. [, , ]
- Food Industry: Isolating and purifying specific compounds, such as ferulic acid from agricultural waste. []
- Biotechnology: Used as a support for enzyme immobilization in bioreactors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






